molecular formula C7H3Cl3N2O B3371806 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile CAS No. 80242-23-5

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B3371806
CAS No.: 80242-23-5
M. Wt: 237.5 g/mol
InChI Key: GZOKBSGKQFQHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a trichloroacetyl group and a carbonitrile group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of a pyrrole derivative with trichloroacetyl chloride and a cyanide source. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyrrole derivative, such as 1H-pyrrole-3-carbonitrile.

    Trichloroacetylation: The pyrrole derivative is reacted with trichloroacetyl chloride in the presence of a base, such as triethylamine, to introduce the trichloroacetyl group.

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like chloroform or dichloromethane at low temperatures to control the reactivity of the trichloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The trichloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

    Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether), low temperature.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvent (e.g., water or acetone), room temperature.

Major Products

    Substitution: Formation of substituted pyrrole derivatives.

    Reduction: Formation of 5-(trichloroacetyl)-1H-pyrrole-3-amine.

    Oxidation: Formation of pyrrole-2,3-diones.

Scientific Research Applications

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonitrile group.

    2-trichloroacetyl-1-(4-morpholino)cyclopentene: Contains a trichloroacetyl group but with a different core structure.

Uniqueness

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile is unique due to the combination of the trichloroacetyl and carbonitrile groups on a pyrrole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKBSGKQFQHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508325
Record name 5-(Trichloroacetyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80242-23-5
Record name 5-(2,2,2-Trichloroacetyl)-1H-pyrrole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80242-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trichloroacetyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.